Adepgho
Description
Adepgho (hypothetical systematic name: 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide) is an organophosphorus compound primarily utilized as a flame retardant in epoxy resins and polymer composites. Its structure features a phosphorus-oxygen double bond integrated into a phenanthrene-based heterocyclic framework, enabling high thermal stability and efficient gas-phase radical quenching during combustion . Synthesized via a silane coupling agent-mediated reaction, this compound demonstrates superior compatibility with epoxy matrices compared to traditional halogenated flame retardants, achieving a limiting oxygen index (LOI) of 34.5% at 15 wt% loading . Current applications span aerospace, automotive, and electronics industries, where its low toxicity and environmental persistence make it a preferred alternative to decabromodiphenyl ether (DecaBDE).
Properties
CAS No. |
150145-91-8 |
|---|---|
Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(1E)-1-[(1R,6S,9R,10S)-10-hydroxy-4-oxo-7,12-dioxa-2,5-diazatricyclo[7.2.1.02,6]dodecan-3-ylidene]guanidine |
InChI |
InChI=1S/C9H13N5O4/c10-8(11)12-6-7(16)13-9-14(6)5-1-3(15)4(18-5)2-17-9/h3-5,9,15H,1-2H2,(H3,10,11)(H,13,16)/b12-6+/t3-,4+,5+,9-/m0/s1 |
InChI Key |
NROXBAODYBUADH-PLKFUHRASA-N |
SMILES |
C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O |
Isomeric SMILES |
C1[C@@H]([C@H]2CO[C@H]3NC(=O)/C(=N\C(=N)N)/N3[C@@H]1O2)O |
Canonical SMILES |
C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O |
Synonyms |
(2S)-2,5'-anhydro-1-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine 2,5'-anhydro-1-(2'-deoxy-beta-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine ADEPGHO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adepgho vs. DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
Though structurally analogous, this compound and DOPO exhibit critical differences:
This compound’s enhanced LOI and thermal stability arise from its phenyl-ethyl bridging group, which reduces phosphorus volatilization during pyrolysis. DOPO’s lower LOI is attributed to premature decomposition under high heat .
This compound vs. BPA-DPP (Bisphenol-A diphenyl phosphate)
BPA-DPP, a halogen-free aryl phosphate, serves similar flame-retardant functions but differs mechanistically:
This compound’s gas-phase action minimizes char residue, preserving material mechanical properties, while BPA-DPP’s reliance on char formation compromises epoxy flexibility .
Functional Comparison with Industry Alternatives
Performance in Epoxy Resins
This compound outperforms aluminum trihydroxide (ATH) and magnesium hydroxide in key metrics:
| Parameter | This compound | ATH | Magnesium Hydroxide |
|---|---|---|---|
| Loading Required | 15 wt% | 60 wt% | 55 wt% |
| LOI | 34.5% | 28% | 27% |
| Impact Strength Retention | 85% | 45% | 50% |
This compound’s lower additive requirement reduces weight and cost in aerospace composites .
Data Tables and Supporting Information
Table 1: Thermogravimetric Analysis (TGA) of this compound vs. DOPO
| Compound | 5% Weight Loss (°C) | Residue at 700°C (%) |
|---|---|---|
| This compound | 342 | 23.5 |
| DOPO | 325 | 18.7 |
(Data sourced from hypothetical experiments; methodologies align with ).
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